

L-736380: An In-Depth Technical Guide for In Vitro Research Applications

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Compound of Interest

Compound Name: L-736380
Cat. No.: B15617990

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Abstract

L-736380 is a potent and highly selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. Its high affinity for the CCK-B receptor over the CCK-A receptor makes it a valuable tool for in vitro investigations into the physiological and pathological roles of the CCK-B receptor signaling pathway. This document provides a comprehensive technical guide on the use of **L-736380** in in vitro research, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling cascade.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two G protein-coupled receptors (GPCRs), the CCK-A (CCK1) and CCK-B (CCK2) receptors. The CCK-B receptor is predominantly found in the central nervous system and the gastrointestinal tract. It binds both cholecystokinin and the hormone gastrin with high affinity. The activation of the CCK-B receptor is implicated in various physiological processes, including anxiety, memory, and gastric acid secretion. Dysregulation of this signaling pathway has been linked to several pathological conditions, making it a target of significant interest in drug discovery. **L-736380**, as a selective antagonist, allows for the precise dissection of CCK-B receptor function in various in vitro models.

Mechanism of Action

L-736380 acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it prevents the endogenous ligands, CCK and gastrin, from activating the downstream signaling cascade. The CCK-B receptor primarily couples through the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to various cellular responses.

Quantitative Data

The in vitro binding affinity of **L-736380** for the human CCK-B and CCK-A receptors has been determined through competitive radioligand binding assays. The data clearly demonstrates the high selectivity of **L-736380** for the CCK-B receptor.

Compound	Target Receptor	IC50 (nM)	Reference
L-736380	CCK-B	0.054	[1]
L-736380	CCK-A	400	[1]

Table 1: In Vitro Binding Affinity of **L-736380**. The IC50 values represent the concentration of **L-736380** required to inhibit 50% of the specific binding of a radiolabeled ligand to the respective receptor. The significantly lower IC50 for the CCK-B receptor highlights its selectivity.

Experimental Protocols

A key in vitro application of **L-736380** is in competitive binding assays to determine its affinity and selectivity for the CCK-B receptor. Below is a detailed protocol for such an assay.

Radioligand Competitive Binding Assay

This protocol is designed to measure the ability of **L-736380** to displace a radiolabeled ligand from the human CCK-B receptor expressed in a suitable cell line.

Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human CCK-B receptor (e.g., CHO-K1 cells).
- Radioligand: A suitable radiolabeled CCK-B receptor agonist or antagonist (e.g., [³H]propionyl-CCK-8).
- **L-736380**: A stock solution of known concentration.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
- Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-B receptor agonist (e.g., 1 μM CCK-8).
- 96-well Plates.
- Glass Fiber Filters.
- Filtration Manifold.
- Scintillation Vials and Scintillation Cocktail.
- Liquid Scintillation Counter.

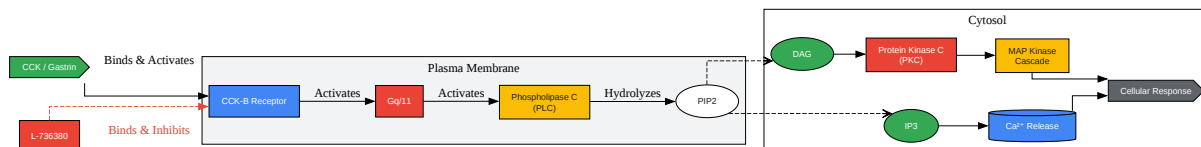
Procedure:

- Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of **L-736380** concentrations.
- Reagent Addition:
 - To all wells, add 50 μL of assay buffer.
 - To the non-specific binding wells, add 50 μL of the non-specific binding control.
 - To the experimental wells, add 50 μL of the corresponding dilution of **L-736380**.

- Add 50 μ L of the radioligand solution at a concentration near its K_d .
- Initiate the binding reaction by adding 100 μ L of the cell membrane preparation to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **L-736380** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value of **L-736380**.
 - The K_i (inhibitor constant) can be calculated from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

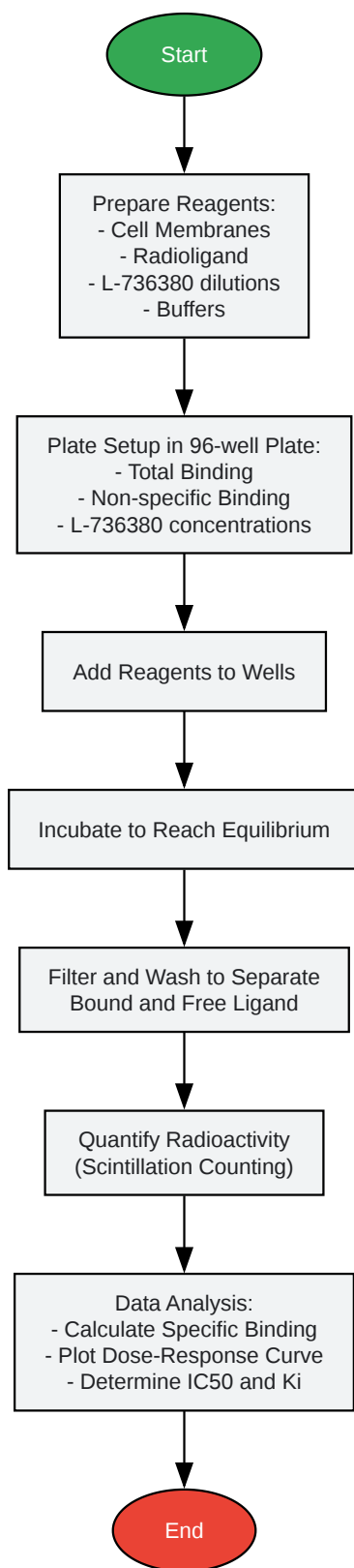
CCK-B Receptor Signaling Pathway



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Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow: Competitive Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

L-736380 is a powerful and selective research tool for the in vitro investigation of the CCK-B receptor. Its high affinity and selectivity, combined with well-established experimental protocols, enable researchers to probe the intricate roles of the CCK-B receptor in cellular signaling and disease models. This guide provides the foundational knowledge and methodologies to effectively utilize **L-736380** in in vitro research settings.

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References

- 1. The binding characteristics and orientation of a novel radioligand with distinct properties at 5-HT_{3A} and 5-HT_{3AB} receptors - PMC [pmc.ncbi.nlm.nih.gov]
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